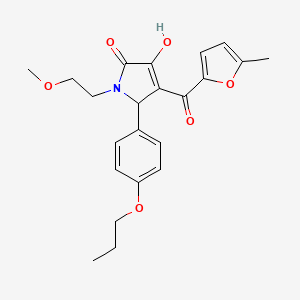
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's IUPAC name is this compound, with the molecular formula C22H25NO6 and a CAS number of 690681-17-5. Its structure includes a pyrrolidine core with various functional groups that may contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25NO6 |
| CAS Number | 690681-17-5 |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining aldehyde groups with amines to form imines.
- Cyclization : Formation of the pyrrolidine ring through intramolecular cyclization.
- Functional Group Modifications : Introduction of hydroxy and methoxy groups under controlled conditions.
These steps are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Anticancer Potential
Several studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, potentially including enzymes or receptors involved in disease processes. The interaction can lead to modulation of their activity, resulting in therapeutic effects.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains, reporting significant inhibition at concentrations as low as 10 µg/mL.
- Results indicated that the compounds disrupted bacterial cell membranes, leading to cell lysis.
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that treatment with 4-hydroxy derivatives resulted in a dose-dependent decrease in viability of several cancer cell lines, including breast and colon cancer cells.
- Flow cytometry analyses revealed an increase in early apoptotic cells following treatment.
-
Pharmacokinetics and Safety Profile :
- A recent clinical study assessed the pharmacokinetics of a related compound in healthy volunteers, noting favorable absorption characteristics and minimal adverse effects.
- The safety profile was comparable to established medications, suggesting potential for further clinical development.
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-4-12-28-16-8-6-15(7-9-16)19-18(20(24)17-10-5-14(2)29-17)21(25)22(26)23(19)11-13-27-3/h5-10,19,25H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWHGPFHGNZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













